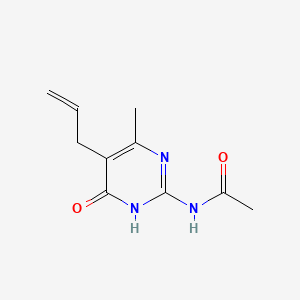![molecular formula C23H26N4O2 B5968868 5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5968868.png)
5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide, also known as Ro 64-6198, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that are involved in pain sensation, mood regulation, and immune function. Ro 64-6198 has been extensively studied for its potential therapeutic applications in a variety of diseases, including chronic pain, anxiety, and inflammation.
Mechanism of Action
5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide 64-6198 works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound 64-6198 increases the levels of endocannabinoids in the body, which can lead to a variety of physiological effects. Endocannabinoids are known to be involved in pain sensation, mood regulation, and immune function, among other things.
Biochemical and Physiological Effects
This compound 64-6198 has been shown to have a variety of biochemical and physiological effects in preclinical models. Studies have shown that this compound 64-6198 can reduce pain sensation in animal models of chronic pain, without producing the side effects associated with traditional pain medications such as opioids. This compound 64-6198 has also been shown to have anxiolytic effects in animal models of anxiety, suggesting its potential use in the treatment of anxiety disorders. Additionally, this compound 64-6198 has been shown to have anti-inflammatory effects in animal models of inflammation, indicating its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide 64-6198 is its selectivity for FAAH, which reduces the potential for off-target effects. Additionally, this compound 64-6198 has been extensively studied in preclinical models, and its mechanism of action is well understood. However, one limitation of this compound 64-6198 is its poor solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide 64-6198. One direction is the development of more potent and selective FAAH inhibitors, which could have improved therapeutic potential. Additionally, further research is needed to understand the long-term effects of FAAH inhibition, particularly in relation to immune function. Finally, clinical trials are needed to determine the safety and efficacy of this compound 64-6198 in humans, and to explore its potential therapeutic applications in a variety of diseases.
Synthesis Methods
5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide 64-6198 can be synthesized using a multi-step organic synthesis approach. The synthesis involves the reaction of 4-benzylpiperidine with 2-pyridinemethanol to form the intermediate 4-benzyl-1-(2-pyridinemethyl)piperidine. This intermediate is then reacted with isoxazolecarboxylic acid to form the final product, this compound 64-6198.
Scientific Research Applications
5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide 64-6198 has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that this compound 64-6198 can reduce pain sensation in animal models of chronic pain, without producing the side effects associated with traditional pain medications such as opioids. This compound 64-6198 has also been shown to have anxiolytic effects in animal models of anxiety, suggesting its potential use in the treatment of anxiety disorders. Additionally, this compound 64-6198 has been shown to have anti-inflammatory effects in animal models of inflammation, indicating its potential use in the treatment of inflammatory diseases.
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c28-23(25-16-20-8-4-5-11-24-20)22-15-21(29-26-22)17-27-12-9-19(10-13-27)14-18-6-2-1-3-7-18/h1-8,11,15,19H,9-10,12-14,16-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQVXHWUHRUTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=NO3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5968791.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-1(2H)-naphthalenylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B5968796.png)
![2-[(2-methoxy-4-quinolinyl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5968801.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B5968802.png)
![ethyl 3-amino-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]propanoate hydrochloride](/img/structure/B5968809.png)
![11-[(5-methyl-2-furyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5968812.png)

![5-(2-furyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5968831.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5968846.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(cyclopropylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5968848.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5968853.png)
![N-(3-chlorophenyl)-N'-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]urea](/img/structure/B5968870.png)
![N-methyl-N-[(1-{2-oxo-2-[2-(3-pyridinyl)-1-piperidinyl]ethyl}-1H-tetrazol-5-yl)methyl]-2-propanamine](/img/structure/B5968884.png)

